Crystallographic Distinctions: N‑Cyanomethyl Phthalimide vs. Succinimide Analog
Single‑crystal X‑ray diffraction analysis reveals that N‑cyanomethyl phthalimide (C10H6N2O2) crystallizes in the monoclinic space group P21/a with unit cell parameters a=8.225(4) Å, b=10.956(4) Å, c=10.041(5) Å, β=102.43(4)°, and a volume of 883.1 ų [1]. In contrast, the corresponding succinimide analog N‑cyanomethyl succinimide (C6H6N2O2) adopts a triclinic space group P1 with a=8.404(2) Å, b=9.710(2) Å, c=10.093(2) Å, α=104.73(2)°, β=108.55(2)°, γ=112.03(2)°, and a volume of 655.2 ų [1]. The distinct packing motifs directly affect melting behavior and solubility, making the two compounds non‑interchangeable in solid‑phase applications.
| Evidence Dimension | Crystal Structure – Unit Cell Parameters |
|---|---|
| Target Compound Data | Monoclinic P21/a; a=8.225 Å, b=10.956 Å, c=10.041 Å, β=102.43°, V=883.1 ų |
| Comparator Or Baseline | N‑cyanomethyl succinimide: Triclinic P1; a=8.404 Å, b=9.710 Å, c=10.093 Å, α=104.73°, β=108.55°, γ=112.03°, V=655.2 ų |
| Quantified Difference | Volume difference: 227.9 ų (34.8% larger for target); space group change from triclinic to monoclinic. |
| Conditions | Single‑crystal X‑ray diffraction at room temperature. |
Why This Matters
For researchers requiring consistent crystalline form for X‑ray diffraction or solid‑state reactivity, the phthalimide derivative offers a distinct and reproducible crystal habit not achievable with the succinimide analog.
- [1] CRYSTAL AND MOLECULAR STRUCTURE OF N-CYANOMETHYL PH-THALIMIDE AND N-CYANOMETHYL SUCCIMIDE. 期刊界 All Journals. Abstract available at: https://slh.alljournals.cn/view_abstract.aspx?pcid=6E709DC38FA1D09A4B578DD0906875B5B44D4D294832BB8E&aid=4A943C48DE7E0C02E4483749D446F75F View Source
